5-Bromo-6-chloro-4(3H)-pyrimidinone
Overview
Description
5-Bromo-6-chloro-4(3H)-pyrimidinone is a heterocyclic organic compound featuring both bromine and chlorine substituents on a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4(3H)-pyrimidinone typically involves halogenation reactions. One common method starts with 4(3H)-pyrimidinone, which undergoes bromination and chlorination under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds with various organic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, nucleophilic substitution with an amine might yield an aminopyrimidine derivative, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Bromo-6-chloro-4(3H)-pyrimidinone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological processes at the molecular level.
Material Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and polymers with specific electronic properties.
Chemical Synthesis: As an intermediate, it facilitates the construction of more complex molecules in organic synthesis.
Mechanism of Action
The mechanism by which 5-Bromo-6-chloro-4(3H)-pyrimidinone exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
5-Bromo-4(3H)-pyrimidinone: Lacks the chlorine substituent, which can affect its reactivity and binding properties.
6-Chloro-4(3H)-pyrimidinone: Lacks the bromine substituent, leading to different chemical behavior and applications.
5-Bromo-6-methyl-4(3H)-pyrimidinone: The methyl group alters the electronic properties and steric profile of the molecule.
Uniqueness: 5-Bromo-6-chloro-4(3H)-pyrimidinone is unique due to the combined presence of both bromine and chlorine atoms, which confer distinct electronic and steric characteristics. These features make it particularly valuable in designing molecules with specific biological or material properties.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOSYPUWAVPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586283 | |
Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-19-0 | |
Record name | 5-Bromo-6-chloro-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89089-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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